molecular formula C48H56N4O12 B12759257 (E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one CAS No. 133994-65-7

(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one

Cat. No.: B12759257
CAS No.: 133994-65-7
M. Wt: 881.0 g/mol
InChI Key: GBQOTYSSZVUPPY-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as an indole ring, a benzoyl group, and a tert-butylamino group. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the indole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The tert-butylamino group is then added via a nucleophilic substitution reaction. Finally, the (E)-but-2-enedioic acid moiety is introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in containing a tert-butyl group.

    Fluorine compounds: Share similar reactivity patterns due to the presence of fluorine atoms.

    Ethyl acetoacetate: Exhibits keto-enol tautomerism, similar to the tautomeric forms of the indole ring.

Uniqueness

(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

CAS No.

133994-65-7

Molecular Formula

C48H56N4O12

Molecular Weight

881.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/2C22H26N2O4.C4H4O4/c2*1-22(2,3)23-12-14(25)13-28-19-10-5-4-7-16(19)21(27)15-8-6-9-18-17(15)11-20(26)24-18;5-3(6)1-2-4(7)8/h2*4-10,14,23,25H,11-13H2,1-3H3,(H,24,26);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

GBQOTYSSZVUPPY-WXXKFALUSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=O)C2=C3CC(=O)NC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1C(=O)C2=C3CC(=O)NC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=O)C2=C3CC(=O)NC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1C(=O)C2=C3CC(=O)NC3=CC=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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